molecular formula C39H56Cl2P2Ru B6308553 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride CAS No. 894423-99-5

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride

Cat. No.: B6308553
CAS No.: 894423-99-5
M. Wt: 758.8 g/mol
InChI Key: CCCYSKLUNSOBHP-UHFFFAOYSA-L
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Description

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium-based compound widely recognized for its role as a metathesis catalyst. This compound exhibits high selectivity and improved resistance to air, moisture, and heat, making it a valuable tool in various chemical reactions .

Properties

IUPAC Name

dichloro-(3-phenylinden-1-ylidene)ruthenium;9-(2-methylpropyl)-9-phosphabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10.2C12H23P.2ClH.Ru/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;2*1-10(2)9-13-11-5-3-6-12(13)8-4-7-11;;;/h1-9,11H;2*10-12H,3-9H2,1-2H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYSKLUNSOBHP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP1C2CCCC1CCC2.CC(C)CP1C2CCCC1CCC2.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphobane)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is primarily used in metathesis reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include alkenes, alkynes, and various solvents such as dichloromethane and toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .

Major Products: The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .

Scientific Research Applications

Alkene Metathesis

One of the primary applications of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is in alkene metathesis. This reaction involves the exchange of alkene fragments, leading to the formation of new alkenes. The catalyst demonstrates high efficiency and selectivity in this process.

Key Findings:

  • The catalyst can achieve high yields (up to 98%) in various metathesis reactions, indicating its effectiveness in producing desired products under mild conditions .
  • Studies have shown that the compound can facilitate cross-metathesis reactions, which are crucial for synthesizing complex organic molecules .

Ring-Closing Metathesis (RCM)

The compound has also been employed in ring-closing metathesis, a specific type of alkene metathesis that forms cyclic compounds.

Case Study:
In a study involving RCM, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride was used to synthesize a variety of cyclic olefins from linear precursors. The reactions were performed under solvent-free conditions, yielding high purity products with minimal by-products .

Synthesis of Complex Organic Molecules

The catalyst has been instrumental in synthesizing complex organic molecules that are otherwise challenging to obtain through traditional methods.

Example:
In a reported synthesis, the compound facilitated the construction of complex polycyclic structures by enabling multiple metathesis steps. This application highlights its utility in organic synthesis and material science .

Comparison with Other Catalysts

To better understand the efficacy of this compound, a comparison table with other common metathesis catalysts is provided below:

Catalyst TypeYield (%)Reaction ConditionsSelectivity
3-Phenyl-1H-Inden-1-Ylidene[bis(i-butylphobane)]Ru(II)Cl2Up to 98%Mild conditions (e.g., room temperature)High
Grubbs Catalyst (1st Generation)Up to 90%Higher temperatures requiredModerate
Schrock CatalystVaries (60%-90%)Requires strict inert atmosphereHigh

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the breaking and forming of carbon-carbon double bonds. The compound acts as a catalyst by stabilizing the transition states and lowering the activation energy required for the reaction to proceed .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride offers improved air, moisture, and heat resistance, making it more suitable for a broader range of applications. Its high selectivity and efficiency in metathesis reactions also set it apart from other catalysts .

Biological Activity

3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role in catalysis within biological systems.

Chemical Structure and Properties

The chemical formula for 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is C51H76Cl2P2RuC_{51}H_{76}Cl_2P_2Ru. Its structure features a ruthenium center coordinated to two i-butylphobane ligands and an indenylidene moiety, which is essential for its catalytic and biological properties.

Mechanisms of Biological Activity

Ruthenium complexes, including this specific compound, exhibit various mechanisms of action that contribute to their biological activity:

  • Cytotoxicity : Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to interact with cellular components leads to disruption in cell cycle regulation and promotes cell death.
  • Inhibition of Kinase Activity : Ruthenium complexes have been demonstrated to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, certain complexes exhibited up to 43% inhibition of CDK2/cyclin E at a concentration of 10 μM .
  • Antiproliferative Effects : The compound has shown significant antiproliferative activity across various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.67 to 4.1 μM in ovarian and colon cancer cells .

Efficacy Against Cancer Cell Lines

The biological activity of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Sensitivity
Ovarian Cancer (CH1)0.67 - 3.3High
Colon Cancer (SW480)0.64 - 4.1High
Non-Small Cell Lung (A549)3.1 - 10Moderate
Prostate Cancer (LNCaP)2.3 - 16Moderate

These findings indicate that the compound exhibits a strong inhibitory effect on specific cancer types while having a moderate effect on others.

Case Studies

Several studies have highlighted the potential of ruthenium complexes in clinical applications:

  • Anticancer Studies : A study involving various ruthenium arene complexes demonstrated that modifications in ligand structures could enhance anticancer activity, with some complexes showing significantly lower IC50 values compared to their osmium counterparts .
  • Antimycobacterial Activity : While primarily focused on cancer, related studies have explored the antimycobacterial properties of similar indole derivatives, suggesting a broader therapeutic potential for compounds with similar structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Reactant of Route 2
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride

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